4-Tert-butylazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

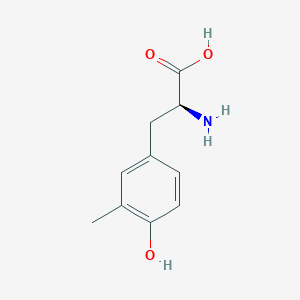

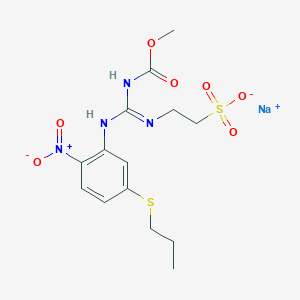

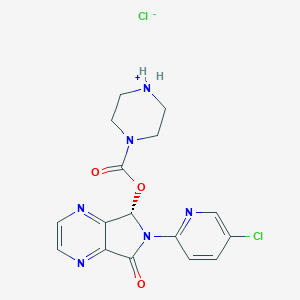

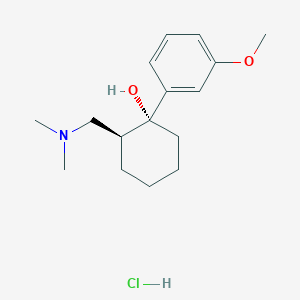

4-Tert-butylazepane is a chemical compound that is related to a family of organic compounds known as azepanes. These are seven-membered heterocyclic compounds containing a nitrogen atom. The tert-butyl group attached to the azepane ring indicates the presence of a bulky substituent, which can influence the compound's chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds to 4-tert-butylazepane has been reported in the literature. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of the Rho–Kinase inhibitor K-115, has been developed. This synthesis involves an intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available (S)- or (R)-2-aminopropan-1-ol . Although this does not directly describe the synthesis of 4-tert-butylazepane, it provides insight into the methods that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-tert-butylazepane has been studied using X-ray analysis and IR spectroscopy. For example, the structural peculiarities of 4-tert-butylphenoxyacetylhydrazones, synthesized from 4-tert-butylphenoxyacetylhydrazide and aromatic aldehydes, have been determined. These studies have revealed the existence of different conformers and the influence of inter- and intramolecular hydrogen bonds on the structure . This information is relevant as it provides a basis for understanding how substituents like the tert-butyl group might affect the structure of azepane derivatives.

Chemical Reactions Analysis

The chemical reactions involving azepane derivatives can be quite complex due to the presence of multiple reactive sites. The synthesis of related compounds often involves selective functionalization of the nitrogen atoms and other positions on the ring. For example, the synthesis of a dipeptido-mimetic compound demonstrates the regioselective functionalization of the N1 and N5 ring nitrogens and the C3 amino group . This suggests that 4-tert-butylazepane could also undergo various chemical reactions, particularly at the nitrogen atom and potentially at the carbon atoms adjacent to the tert-butyl group.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-tert-butylazepane are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of the tert-butyl group is likely to affect the compound's solubility, boiling point, and steric interactions with other molecules. The azepane ring itself may contribute to the compound's basicity and potential to form hydrogen bonds. The synthesis and structural analysis of related compounds suggest that these properties are significant in determining the behavior of azepane derivatives in both their isolated form and in solution .

Applications De Recherche Scientifique

1. Catalytic Oxidation of 4-tert-butyltoluene

- Application Summary: This compound is used in the selective oxidation process to produce 4-tert-butylbenzaldehyde, a useful intermediate for the production of medicines, agricultural pesticides, and perfumes .

- Methods of Application: The process involves the use of APO-5 zeolites modified with cobalt and other metals, prepared by the hydrothermal method. The oxidation is carried out using tert-butylhydroperoxide (TBHP) as the oxidant .

- Results: CoAPO-5 exhibited higher catalytic activity than the others and showed a maximum conversion of 4-tert-butyltoluene of 15.5% with 73.4% selectivity towards 4-tert-butylbenzaldehyde under the optimized conditions .

2. Bioactivities of 2,4-Ditert butyl phenol

- Application Summary: This compound, extracted from Plumbago zeylanica, has been investigated for its antifungal, antioxidant, and cancer-fighting properties .

- Methods of Application: The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis. Its fungicidal activity was tested through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells .

- Results: The compound showed promising results against Botrytis cinerea in the agar plate assay. In the cytotoxicity test, it showed an IC50 value of 5 μg/ml against MCF-7 cells .

Propriétés

IUPAC Name |

4-tert-butylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)9-5-4-7-11-8-6-9/h9,11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHPNGGYIWAYMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butylazepane | |

CAS RN |

78813-90-8 |

Source

|

| Record name | 4-tert-butylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.